molecular formula C₁₀H₁₂D₆N₄O₂ B1144491 N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6 CAS No. 1327292-73-8

N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6

Cat. No. B1144491
M. Wt: 232.31
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H18N4O2 . The InChI code is 1S/C10H18N4O2/c1-6(2)7-11-8(15)14(13-7)9(16)12-10(3,4)5/h13H,1-5H3,(H,11,15)(H,12,16) . The Canonical SMILES is CC©C1=NN(C(=O)N1)C(=O)NC©©C .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 226.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.6 .

Scientific Research Applications

Molecular Structure Analysis

The compound has been examined for its structural properties. In a study, the triazole ring and the carboxamide group of a related compound were found to be almost coplanar due to an intramolecular N—H⋯O hydrogen bond. The orientation of the isopropyl group varied significantly across molecules. N—H⋯O and N—H⋯N hydrogen bonds play a crucial role in the crystal packing of these molecules (Kaur et al., 2013).

Chemical Synthesis and Modification

Studies have explored the synthesis and modification of similar triazole compounds. For example, reactions with various agents like diethylaminobenzaldehyde, acyl halides, and chlorosilanes have been investigated to produce derivatives with distinct properties and potential applications in various fields, including medicinal chemistry (Alkan et al., 2008), (RashidiN. & BeradB., 2012).

Acidity and Solvent Effects

Several studies have focused on the acidic properties of these compounds in different solvents. Potentiometric titration methods in non-aqueous solvents like isopropyl alcohol and tert-butyl alcohol have been used to determine pKa values, providing insights into their acidity strength and potential applications in chemical processes (Bahçeci et al., 2021), (Yüksek et al., 2004).

Antioxidant Properties

Some derivatives of this compound have been investigated for their antioxidant properties. These studies involve the synthesis of novel derivatives and their comparison with standard antioxidants, contributing valuable data to the field of medicinal chemistry and pharmacology (Yüksek et al., 2008).

Directed Lithiation and Fluorophore Development

Research has been conducted on the directed lithiation of similar compounds, leading to the synthesis of new pyrenyl fluorophores. This process has implications for the development of new materials with potential applications in fluorescence and imaging technologies (Wrona-Piotrowicz et al., 2016).

properties

CAS RN

1327292-73-8

Product Name

N-tert-Butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide-d6

Molecular Formula

C₁₀H₁₂D₆N₄O₂

Molecular Weight

232.31

synonyms

N-(1,1-Dimethylethyl)-2,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide-d6_x000B_

Origin of Product

United States

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